

An In-depth Technical Guide to B32B3: A Selective VprBP Inhibitor

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Compound of Interest		
Compound Name:	B32B3	
Cat. No.:	B12047630	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

B32B3 is a potent, cell-permeable, and selective ATP-competitive inhibitor of Vpr binding protein (VprBP), also known as DDB1- and CUL4-associated factor 1 (DCAF1).[1] VprBP possesses intrinsic kinase activity, specifically targeting histone H2A at threonine 120 (H2AT120p). This post-translational modification is implicated in the transcriptional repression of tumor suppressor genes. By inhibiting VprBP, B32B3 effectively reduces H2AT120p levels, leading to the reactivation of these silenced genes and subsequent suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of B32B3, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

B32B3 is chemically identified as 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone 1H-indole-3-carboxaldehyde. Its structure is characterized by a tetrahydrobenzothienopyrimidine core linked to an indole-3-carboxaldehyde via a hydrazone bridge.

Physicochemical Properties



Property	Value	Reference(s)
CAS Number	294193-86-5	[1]
Molecular Formula	C19H17N5S	[1]
Molecular Weight	347.4 g/mol	[1]
Appearance	Light yellow to dark yellow powder	
Solubility	DMF: 10 mg/ml, DMSO: 15 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml	[1]
UV max	225, 269, 345 nm	[1]
SMILES	C1(C(N/N=C/C2=CNC3=C2C= CC=C3)=NC=N4)=C4SC5=C1 CCCC5	[1]
InChI	InChI=1S/C19H17N5S/c1-3-7- 15-13(5-1)12(9-20-15)10-23- 24-18-17-14-6-2-4-8-16(14)25- 19(17)22-11-21-18/h1,3,5,7,9- 11,20H,2,4,6,8H2, (H,21,22,24)/b23-10+	[1]

Synthesis

A detailed, step-by-step synthesis protocol for **B32B3** is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route involves the condensation reaction between 4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and 1H-indole-3-carboxaldehyde. This type of reaction is a standard method for forming hydrazone linkages. The starting materials are commercially available or can be synthesized through established heterocyclic chemistry routes.

Biological Activity and Mechanism of Action

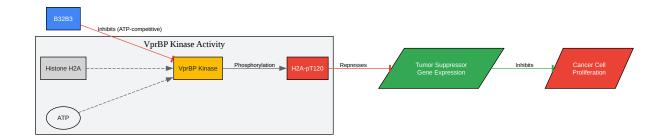


B32B3 exerts its biological effects through the selective inhibition of VprBP kinase activity. This inhibition is ATP-competitive, indicating that **B32B3** likely binds to the ATP-binding pocket of the VprBP kinase domain.

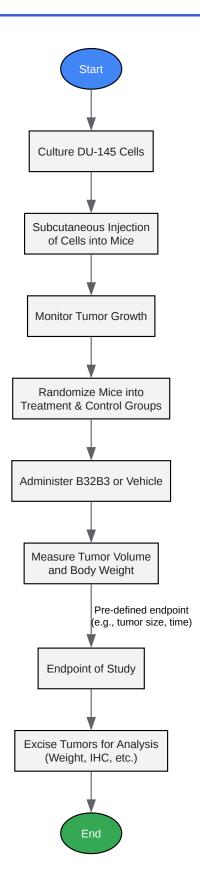
Mechanism of Action: VprBP Inhibition

VprBP is a kinase that specifically phosphorylates histone H2A at threonine 120 (H2AT120p). This phosphorylation is associated with the transcriptional repression of tumor suppressor genes. **B32B3**, by inhibiting VprBP, leads to a decrease in H2AT120p levels. This, in turn, reactivates the expression of these growth-regulatory genes, thereby impeding tumor growth. [1]









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References

- 1. 2.4. Murine xenograft prostate cancer model [bio-protocol.org]
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